4-amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid
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Overview
Description
4-amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a piperidine ring, and a tert-butoxycarbonyl group
Preparation Methods
The synthesis of 4-amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step typically involves the cyclization of appropriate precursors under specific conditions.
Introduction of the piperidine ring: The piperidine ring is introduced through a series of reactions, including nucleophilic substitution and reduction.
Attachment of the tert-butoxycarbonyl group: This step involves the protection of the amine group using tert-butoxycarbonyl chloride in the presence of a base.
Final coupling and purification: The final product is obtained through coupling reactions followed by purification using techniques such as chromatography.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: The tert-butoxycarbonyl group can be removed through hydrolysis under acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in specific functional groups or substituents.
3-(4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol: This compound has a phenyl group attached to the pyrazolo[3,4-d]pyrimidine core, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C16H22N6O4 |
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Molecular Weight |
362.38 g/mol |
IUPAC Name |
4-amino-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C16H22N6O4/c1-16(2,3)26-15(25)21-6-4-5-9(7-21)22-13-10(11(20-22)14(23)24)12(17)18-8-19-13/h8-9H,4-7H2,1-3H3,(H,23,24)(H2,17,18,19) |
InChI Key |
SGEYFVIZTLHOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C(=O)O)N |
Origin of Product |
United States |
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